molecular formula C9H12N2O B039696 2-(3,5-Dimethyl-1,2-oxazol-4-yl)butanenitrile CAS No. 116445-99-9

2-(3,5-Dimethyl-1,2-oxazol-4-yl)butanenitrile

Katalognummer B039696
CAS-Nummer: 116445-99-9
Molekulargewicht: 164.2 g/mol
InChI-Schlüssel: AXCADDDQRWOVDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,5-Dimethyl-1,2-oxazol-4-yl)butanenitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a nitrile derivative of 3,5-dimethyl-4-isoxazolecarboxylic acid and is commonly known as DOX. The purpose of

Wirkmechanismus

The mechanism of action of DOX is not fully understood, but it is believed to involve the inhibition of enzymes involved in the synthesis of nucleic acids. This leads to the disruption of DNA replication and cell division, ultimately resulting in cell death.
Biochemical and Physiological Effects:
DOX has been found to have a number of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cells, leading to apoptosis. DOX has also been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, leading to potential drug interactions.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using DOX in lab experiments is its stability and ease of synthesis. It is also relatively inexpensive compared to other compounds with similar properties. However, one limitation of DOX is its potential toxicity, which must be carefully considered when conducting experiments.

Zukünftige Richtungen

There are numerous future directions for research involving DOX. One area of interest is the development of new drugs based on DOX, particularly for the treatment of cancer and infectious diseases. Another area of research is the investigation of the mechanism of action of DOX, which could lead to a better understanding of its potential applications. Additionally, more studies are needed to determine the safety and toxicity of DOX, particularly in vivo.

Synthesemethoden

The synthesis of DOX involves the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with butylamine and phosphorus oxychloride. The reaction takes place in the presence of a catalyst, such as 4-dimethylaminopyridine, and produces DOX as a white solid in a yield of approximately 70%.

Wissenschaftliche Forschungsanwendungen

DOX has been widely used in scientific research due to its potential applications in various fields. It has been found to exhibit antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new drugs. DOX has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.

Eigenschaften

CAS-Nummer

116445-99-9

Produktname

2-(3,5-Dimethyl-1,2-oxazol-4-yl)butanenitrile

Molekularformel

C9H12N2O

Molekulargewicht

164.2 g/mol

IUPAC-Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)butanenitrile

InChI

InChI=1S/C9H12N2O/c1-4-8(5-10)9-6(2)11-12-7(9)3/h8H,4H2,1-3H3

InChI-Schlüssel

AXCADDDQRWOVDY-UHFFFAOYSA-N

SMILES

CCC(C#N)C1=C(ON=C1C)C

Kanonische SMILES

CCC(C#N)C1=C(ON=C1C)C

Synonyme

4-Isoxazoleacetonitrile,-alpha--ethyl-3,5-dimethyl-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.